An In-depth Technical Guide to the Synthesis and Characterization of Imatinib (Exemplar for "Valdice Compound")
An In-depth Technical Guide to the Synthesis and Characterization of Imatinib (Exemplar for "Valdice Compound")
Preamble: This document provides a comprehensive technical overview of the synthesis and characterization of a representative pharmaceutical compound. As the identifier "Valdice compound" does not correspond to a known chemical entity in publicly available scientific literature, this guide utilizes Imatinib as a well-documented exemplar of a targeted therapeutic agent. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML).[1][2] The methodologies, data, and visualizations presented herein are based on established protocols and data from the scientific literature and are intended to serve as a template for researchers, scientists, and drug development professionals.
Synthesis of Imatinib
The synthesis of Imatinib is a multi-step process that involves the condensation and coupling of several key intermediates. A common and efficient synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[3] This approach is suitable for large-scale production and yields Imatinib base with high purity.[3] Alternative routes often start with materials like 2-methyl-5-nitro-phenylamine or 4-methyl-3-nitro-phenylamine and involve steps such as guanidine (B92328) formation, cyclization, nitro group reduction, and final condensation reactions.[4][5]
Characterization Data
The structural identity and purity of the synthesized Imatinib are confirmed through a combination of spectroscopic and chromatographic techniques. The data presented below are representative of a successfully synthesized compound.
| Parameter | Value | Method |
| Molecular Formula | C₂₉H₃₁N₇O | Mass Spectrometry |
| Molecular Weight | 493.60 g/mol | Mass Spectrometry |
| Melting Point | 214-224 °C (mesylate salt) | Melting Point Apparatus |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity | >99% | HPLC |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.68, 9.37, 8.55, 8.45, 8.15, 7.95, 7.50, 7.40, 7.30, 7.10, 4.20, 3.50, 2.50, 2.25, 2.20 | ¹H NMR Spectroscopy |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 166.5, 162.0, 160.5, 151.0, 148.5, 145.0, 138.0, 135.5, 135.0, 131.0, 129.5, 127.0, 125.0, 123.5, 119.0, 62.0, 55.0, 46.0, 18.0 | ¹³C NMR Spectroscopy |
| Mass (m/z) | 494.3 [M+H]⁺ | ESI-MS |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument calibration. The listed ¹H NMR peaks are key identifiable signals.[6]
Experimental Protocols
This protocol describes the final condensation step in a common synthetic route.[3]
-
Reaction Setup: To a dried 500 mL 4-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Intermediate 1) and isopropyl alcohol.
-
Addition of Base: Add potassium carbonate to the suspension and stir the mixture.
-
Addition of Acyl Chloride: Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride (Intermediate 2) in isopropyl alcohol to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid product and wash with isopropyl alcohol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Imatinib base as a solid.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Procedure: Dissolve a small sample of the synthesized compound in the mobile phase. Inject onto the HPLC system and analyze the chromatogram for the main peak and any impurities. Calculate purity based on the relative peak areas.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Process the data (Fourier transform, phase correction, baseline correction) and integrate the proton signals. Compare the resulting spectra with reference data.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infuse the solution directly or via LC into the ESI source. Acquire the mass spectrum and identify the protonated molecular ion peak ([M+H]⁺) at m/z 494.3.[8]
-
Visualizations
Imatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase.[2][9] In Chronic Myeloid Leukemia, the BCR-ABL fusion protein is constitutively active, meaning it continuously phosphorylates downstream substrate proteins without normal regulation.[9][10] This leads to uncontrolled cell proliferation and inhibition of apoptosis.[9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents ATP from binding, thus blocking the phosphorylation of substrates and shutting down the downstream signaling pathways that drive cancer cell growth.[2]
The overall process for producing and verifying the Imatinib compound follows a logical progression from chemical synthesis to rigorous analytical characterization, ensuring the final product meets the required standards of identity, purity, and quality.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 5. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
